molecular formula C12H17NO2 B12728515 3-Methoxyphenmetrazine CAS No. 1350768-49-8

3-Methoxyphenmetrazine

Cat. No.: B12728515
CAS No.: 1350768-49-8
M. Wt: 207.27 g/mol
InChI Key: QKAKYFBKVKSLLT-UHFFFAOYSA-N
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Description

3-Methoxyphenmetrazine is a chemical compound belonging to the class of substituted phenylmorpholines. It is a derivative of the psychostimulant drug phenmetrazine and is known for its stimulant effects. The compound has the molecular formula C12H17NO2 and a molecular weight of 207.2689 . It is structurally characterized by a methoxy group attached to the phenyl ring of phenmetrazine.

Preparation Methods

The synthesis of 3-Methoxyphenmetrazine involves several steps, starting from basic chemical precursors. One common synthetic route involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced to 3-methoxyamphetamine, which is subsequently cyclized to form this compound. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and catalysts like palladium on carbon (Pd/C) .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

3-Methoxyphenmetrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to produce reduced derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted phenylmorpholine derivatives .

Scientific Research Applications

3-Methoxyphenmetrazine has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of substituted phenylmorpholines and their chemical properties.

    Biology: The compound is investigated for its effects on neurotransmitter release and receptor binding, providing insights into its potential as a psychostimulant.

    Medicine: Research explores its potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its stimulant properties.

    Industry: It is used in the development of new pharmaceuticals and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-Methoxyphenmetrazine involves the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. The compound acts as a releasing agent, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, focus, and energy. The molecular targets include monoamine transporters and receptors, which are involved in the regulation of neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

3-Methoxyphenmetrazine is compared with other similar compounds, such as:

    Phenmetrazine: The parent compound, known for its stimulant effects and use in treating obesity.

    3-Fluorophenmetrazine: A fluorinated analogue with similar stimulant properties but different pharmacokinetic profiles.

    4-Methylphenmetrazine: A methylated derivative with variations in potency and duration of action.

Similar compounds include 2-phenylmorpholine, 2-phenyl-3-methylmorpholine, and 2-phenyl-3,4-dimethylmorpholine .

Properties

CAS No.

1350768-49-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(3-methoxyphenyl)-3-methylmorpholine

InChI

InChI=1S/C12H17NO2/c1-9-12(15-7-6-13-9)10-4-3-5-11(8-10)14-2/h3-5,8-9,12-13H,6-7H2,1-2H3

InChI Key

QKAKYFBKVKSLLT-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1)C2=CC(=CC=C2)OC

Origin of Product

United States

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